Pyridin-3-yl 3-fluorobenzoate: A Technical Guide on Structure, Properties, and Synthesis
Pyridin-3-yl 3-fluorobenzoate: A Technical Guide on Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of Pyridin-3-yl 3-fluorobenzoate, a molecule of interest for researchers in medicinal chemistry and materials science. We will delve into its fundamental chemical properties, propose a robust synthetic pathway with mechanistic insights, and discuss its potential applications, grounded in the established roles of its constituent chemical motifs.
Introduction: A Molecule of Designed Potential
Pyridin-3-yl 3-fluorobenzoate is an aromatic ester incorporating three key structural features: a pyridine ring, a fluorinated phenyl ring, and an ester linkage. While not extensively documented as a standalone compound in commercial databases, its structure represents a deliberate combination of moieties widely employed in the design of bioactive molecules and functional materials. The pyridine heterocycle is a prevalent scaffold in numerous FDA-approved drugs, valued for its pharmacokinetic properties and its ability to form crucial hydrogen bonds with biological targets. The introduction of a fluorine atom onto the benzoic acid portion is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability through modulation of electronic properties. The ester bond itself can serve as a potential cleavage point for pro-drug strategies. This guide, therefore, constructs a detailed profile of this compound based on first principles and data from analogous structures.
Chemical Structure and Physicochemical Properties
The molecule is formed by the esterification of 3-fluorobenzoic acid with 3-hydroxypyridine. Its structure is characterized by the connection of the pyridin-3-yl group to the 3-fluorobenzoyl group via an oxygen atom.
Molecular Formula: C₁₂H₈FNO₂
Canonical SMILES: C1=CC(=CN=C1)OC(=O)C2=CC(=CC=C2)F
The key physicochemical properties, calculated from its molecular formula, are summarized below.
| Property | Value | Source |
| Exact Mass | 217.05391 Da | PubChemLite |
| Monoisotopic Mass | 217.05391 Da | PubChemLite |
| Molecular Weight | 217.20 g/mol | VertoxCloud |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Rotatable Bonds | 3 | PubChem |
| Topological Polar Surface Area | 39.2 Ų | PubChem |
| XLogP3 (Predicted) | 2.1 | VertoxCloud |
Proposed Synthesis: Esterification Pathway
A reliable and widely used method for the synthesis of Pyridin-3-yl 3-fluorobenzoate from its precursors, 3-fluorobenzoic acid and 3-hydroxypyridine, is the Steglich esterification. This method is advantageous as it proceeds under mild conditions, which is ideal for preserving the integrity of the heterocyclic pyridine ring.
Reaction Scheme: 3-Fluorobenzoic Acid + 3-Hydroxypyridine → Pyridin-3-yl 3-fluorobenzoate
Mechanistic Rationale: The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
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Activation of Carboxylic Acid: The carboxylic acid (3-fluorobenzoic acid) adds to one of the C=N double bonds of DCC, forming an O-acylisourea intermediate. This is a highly reactive species, effectively "activating" the carboxyl group.
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Role of DMAP Catalyst: The DMAP catalyst then reacts with the O-acylisourea to form a more reactive N-acylpyridinium salt. This step is crucial for efficient esterification, especially with sterically hindered alcohols or phenols like 3-hydroxypyridine.
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Nucleophilic Attack: The hydroxyl group of 3-hydroxypyridine performs a nucleophilic attack on the activated carbonyl carbon of the N-acylpyridinium intermediate.
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Product Formation: This attack leads to the formation of the desired ester product (Pyridin-3-yl 3-fluorobenzoate) and regenerates the DMAP catalyst. The DCC is consumed and converted into dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration.
Below is a visualization of the proposed experimental workflow.
Caption: Proposed workflow for the synthesis of Pyridin-3-yl 3-fluorobenzoate via Steglich esterification.
Experimental Protocol: Step-by-Step Methodology
Materials:
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3-Fluorobenzoic Acid (1.0 eq)
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3-Hydroxypyridine (1.0 eq)
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Dicyclohexylcarbodiimide (DCC) (1.1 eq)
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4-Dimethylaminopyridine (DMAP) (0.1 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
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To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorobenzoic acid (1.0 eq), 3-hydroxypyridine (1.0 eq), and DMAP (0.1 eq).
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Dissolve the mixture in anhydrous DCM.
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Cool the flask to 0°C in an ice bath.
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Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
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Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel or celite pad to remove the DCU precipitate.
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Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Pyridin-3-yl 3-fluorobenzoate.
Potential Applications and Future Directions
The structural components of Pyridin-3-yl 3-fluorobenzoate suggest its potential utility in several areas of research and development:
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Drug Discovery: As a scaffold, it could be a starting point for developing inhibitors of kinases or other enzymes where a pyridine moiety can interact with the hinge region and the fluorobenzoyl group can occupy a hydrophobic pocket. Pyridine derivatives have been successfully developed as anticancer agents and FLT3 inhibitors for acute myeloid leukemia.
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Antibacterial Agents: The pyridine ring is a key component in many antibacterial compounds. This scaffold could be explored for the development of new agents, potentially acting on novel bacterial targets.
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Materials Science: Aromatic esters with heterocyclic and fluorinated components can exhibit interesting properties for the development of organic semiconductors or other functional materials.
Further studies would be required to synthesize and characterize this compound fully and to evaluate its biological activity or material properties in relevant assays.
Conclusion
Pyridin-3-yl 3-fluorobenzoate is a compound with significant potential stemming from its well-designed chemical architecture. This guide has provided its core chemical identity, including its exact mass and structure, and outlined a robust and reliable synthetic protocol based on established chemical principles. By understanding its fundamental properties and the rationale behind its synthesis, researchers are better equipped to explore its potential applications in the fields of drug discovery and materials science.
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